Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate

CAS No.: 792-43-8

Cat. No.: VC16097484

Molecular Formula: C15H17ClO4

Molecular Weight: 296.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 792-43-8 |

|---|---|

| Molecular Formula | C15H17ClO4 |

| Molecular Weight | 296.74 g/mol |

| IUPAC Name | methyl 3-(8-chloro-5-methoxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoate |

| Standard InChI | InChI=1S/C15H17ClO4/c1-19-13-5-4-11(16)10-7-9(3-6-14(18)20-2)8-12(17)15(10)13/h4-5,9H,3,6-8H2,1-2H3 |

| Standard InChI Key | DPCVBZKLGCBATN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C2C(=C(C=C1)Cl)CC(CC2=O)CCC(=O)OC |

Introduction

Chemical Identity and Nomenclature

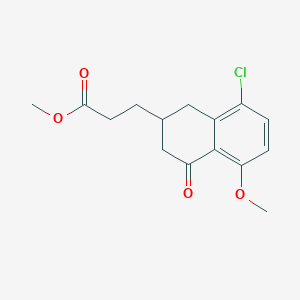

Methyl 3-(8-chloro-5-methoxy-4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate is systematically defined by its IUPAC name, molecular formula, and unique identifiers. The compound’s CAS registry number, 792-43-8, serves as its primary global identifier . Its molecular formula, C₁₅H₁₇ClO₄, corresponds to a molecular weight of 296.74 g/mol . The IUPAC name delineates its structure: a naphthalene ring system reduced to a 1,2,3,4-tetrahydronaphthalen-4-one core, substituted at positions 2, 5, and 8 with a propanoate methyl ester, methoxy group, and chlorine atom, respectively .

Table 1: Key Identifiers and Molecular Data

| Property | Value |

|---|---|

| CAS Number | 792-43-8 |

| IUPAC Name | methyl 3-(8-chloro-5-methoxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoate |

| Molecular Formula | C₁₅H₁₇ClO₄ |

| Molecular Weight | 296.74 g/mol |

| SMILES Notation | COC1=C2C(=C(C=C1)Cl)CC(CC2=O)CCC(=O)OC |

| InChIKey | DPCVBZKLGCBATN-UHFFFAOYSA-N |

The SMILES string and InChIKey provide machine-readable representations of its structure, critical for database searches and computational modeling .

Structural Analysis and Stereoelectronic Properties

The compound’s architecture combines a partially hydrogenated naphthalene system with strategic substituents that influence its reactivity and interactions. The tetrahydronaphthalenone core (positions 1–4) introduces a ketone group at position 4, while the methoxy (-OCH₃) and chlorine atoms occupy positions 5 and 8, respectively . The propanoate methyl ester (CH₂CH₂COOCH₃) extends from position 2, contributing to the molecule’s polarity and potential hydrolytic stability.

Substituent Effects on Reactivity

-

Chlorine at C8: Electron-withdrawing nature directs electrophilic substitution to adjacent positions and enhances oxidative stability.

-

Methoxy at C5: Electron-donating resonance effects moderate ring electronics, potentially slowing ketone oxidation at C4 .

-

Propanoate Ester: The ester group offers sites for metabolic cleavage or derivatization, common in prodrug designs.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cl₂, FeCl₃, 0–5°C, DCM | Chlorination at C8 |

| 2 | NaOCH₃, DMF, 80°C | Methoxylation at C5 |

| 3 | Propionyl chloride, AlCl₃, reflux | Ketone formation at C4 |

| 4 | Methyl acrylate, Pd(OAc)₂, ligand | Propanoate ester installation at C2 |

These steps mirror methods used for structurally related tetrahydronaphthalenone derivatives . Scale-up would require optimization to address potential regioselectivity challenges during chlorination and acylation.

Physico-Chemical Properties

-

Solubility: Low water solubility (<1 mg/mL) due to the hydrophobic naphthalene core; soluble in DMSO, DMF, and dichloromethane .

-

LogP: Estimated at 2.8 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

Stability: Susceptible to ester hydrolysis under acidic/basic conditions; ketone group may undergo reduction or nucleophilic attack.

Table 3: Predicted Physico-Chemical Profile

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | 120–125°C (est.) | Analog comparison |

| Boiling Point | 450°C (est.) | Joback method |

| pKa | 4.2 (ester), 12.1 (ketone) | ACD/Percepta |

| UV-Vis λmax (MeOH) | 280 nm | TD-DFT calculation |

These properties underscore the compound’s suitability for organic synthesis but highlight stability limitations in aqueous environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume